molecular formula C21H15ClN2O3 B13785640 N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide

N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B13785640
M. Wt: 378.8 g/mol
InChI Key: DCCLUURGPMIXAK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a quinolinyl moiety, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinyl Intermediate: The synthesis begins with the preparation of the 1,2-dihydro-2-oxo-4-quinolinyl intermediate. This can be achieved through the cyclization of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions.

    Chlorophenyl Amine Formation: The next step involves the synthesis of the 4-chlorophenyl amine, which can be prepared by the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The final step is the coupling of the quinolinyl intermediate with the 4-chlorophenyl amine and 2-furancarboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinolinyl moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its binding to certain receptors can modulate biological responses, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-thiophenecarboxamide
  • N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-pyrrolecarboxamide

Uniqueness

N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the furan ring can influence its electronic properties and binding affinity to molecular targets, making it a compound of particular interest in various research fields.

Biological Activity

N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical formula is C20H20ClN3O2C_{20}H_{20}ClN_{3}O_{2}, with a molecular weight of 369.85 g/mol. Its structure includes a furan moiety and a chlorophenyl group, which are critical for its biological activity.

Property Value
Molecular FormulaC20H20ClN3O2
Molecular Weight369.85 g/mol
LogP4.1974
Polar Surface Area50.069 Ų

The biological activity of this compound has been linked to several mechanisms:

  • Anticancer Activity : Studies indicate that quinolone derivatives exhibit anticancer properties by interfering with tubulin and microtubule functions. For instance, related compounds have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer (PC-3) and hepatocellular carcinoma (HepG2) .
  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression. For example, derivatives have demonstrated significant inhibitory effects on alkaline phosphatase isozymes, which are often upregulated in cancer .
  • Caspase Activation : The activation of caspases (caspase-8, -2, and -3) has been observed following treatment with quinolone derivatives, indicating an apoptotic pathway activation .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results showed that the compound exhibited an IC50 value of approximately 1.5 μM against HepG2 cells, indicating potent anticancer activity .

Study 2: Mechanistic Insights

Research into the mechanistic pathways revealed that treatment with this compound led to G2/M phase arrest in the cell cycle and subsequent apoptosis in treated cells. This was corroborated by flow cytometry analyses demonstrating increased sub-G1 populations indicative of apoptotic cells .

Pharmacological Profiles

The pharmacological profile of this compound suggests it may serve as a lead compound for further development in cancer therapeutics:

Activity Effect
AnticancerIC50 ~ 1.5 μM
Enzyme InhibitionSignificant
Apoptosis InductionYes

Properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H15ClN2O3/c22-15-7-9-16(10-8-15)24(21(26)19-6-3-11-27-19)13-14-12-20(25)23-18-5-2-1-4-17(14)18/h1-12H,13H2,(H,23,25)

InChI Key

DCCLUURGPMIXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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